Acide pectique, sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

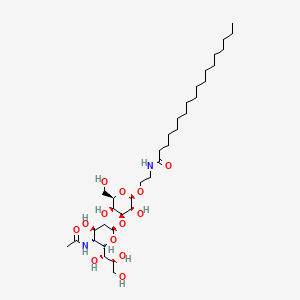

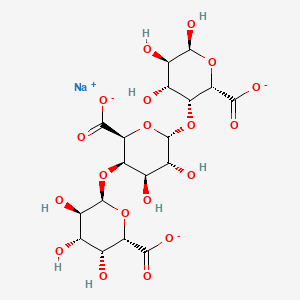

Sodium polygalacturonate, also known as Sodium polypectate, is a salt form of polygalacturonic acid . It is a basic protein with a molecular weight of 37 kDa, an isoelectric point ≥8·6 and containing 1·7% carbohydrate .

Synthesis Analysis

A new cold-tolerant pectate lyase (ErPelPL1) gene from Echinicola rosea was cloned and heterologously expressed in Escherichia coli. ErPelPL1 exhibited optimal activity at 35 ℃, pH 8.0 with 1 mM of Ca 2+. It showed high specific activity towards polygalacturonic acid (34.7 U/mg) and sodium polygalacturonate (59.3 U/mg) .Molecular Structure Analysis

Sodium polygalacturonate is a negatively charged heteropolysaccharide, constituted by d-galacturonic acid and other monosaccharides via α-1,4 glycosidic bonds .Chemical Reactions Analysis

ErPelPL1 endolytically degraded pectic substances into the oligosaccharides with degrees of depolymerization (Dps) of 1–6 .Physical and Chemical Properties Analysis

New stable water-soluble metal complexes of citrus pectin (sodium polygalacturonate, PG-Na) with biogenic microelements (Ca and Fe) were synthesized and characterized by infrared spectroscopy, dynamic light scattering, and atomic force microscopy .Applications De Recherche Scientifique

Industrie alimentaire

La pectine, y compris sa forme de sel de sodium, est couramment utilisée dans l'industrie alimentaire comme additif dans les aliments tels que les confitures, les gelées, les aliments hypocaloriques, la stabilisation des produits laitiers acidifiés, l'épaississant et l'émulsifiant . C'est un ingrédient clé dans de nombreux produits alimentaires en raison de sa capacité à gélifier, stabiliser et épaissir .

Secteur de la santé et pharmaceutique

La pectine est largement utilisée dans l'industrie pharmaceutique pour la préparation de médicaments qui réduisent le taux de cholestérol sanguin et guérissent les troubles gastro-intestinaux . Elle est également utilisée dans le traitement du cancer . La capacité de la pectine à absorber l'eau, à gonfler et à former des liaisons bioadhésives avec les tissus biologiques a trouvé une application dans la préparation de formulations mucoadhésives telles que les patchs .

Industrie de l'emballage

La pectine trouve une utilisation dans de nombreuses autres industries, telles que la préparation de films et de revêtements comestibles, de substituts de papier et de mousses . Elle est utilisée pour créer des matériaux d'emballage biodégradables et respectueux de l'environnement .

Cultures fongiques

Dans les cultures fongiques, il est utilisé comme source de carbone et inducteur de polygalacturonases

Mécanisme D'action

Target of Action

Pectic acid, sodium salt, also known as Sodium polygalacturonate or Polygalacturonic Acid Sodium Salt, primarily targets the cell walls of plants . It interacts with the pectin network that comprises plant cell walls . This network is a significant carbohydrate component of the plant cell walls and contributes to their structural integrity .

Mode of Action

Sodium polygalacturonate interacts with its targets through a process known as hydrolysis . This compound, being a pectinase, degrades pectin by hydrolyzing the O-glycosyl bonds in pectin’s polygalacturonan network, resulting in α-1,4-polygalacturonic residues . The rate of hydrolysis is dependent on polysaccharide chain length .

Biochemical Pathways

The biochemical pathways affected by Sodium polygalacturonate involve the degradation of pectin. This compound, as a pectinase, plays a crucial role in the degradation of pectin . It hydrolyzes the O-glycosyl bonds in pectin’s polygalacturonan network, leading to the formation of α-1,4-polygalacturonic residues . This process affects the structural integrity of plant cell walls .

Pharmacokinetics

It’s known that this compound is water-soluble , which could potentially influence its absorption and distribution in biological systems.

Result of Action

The primary result of Sodium polygalacturonate’s action is the degradation of pectin in plant cell walls . This degradation can lead to changes in the structural integrity of the plant cell walls . In the context of plant pathogens, this degradation can contribute to fungal penetration, plant tissue collapse, and nutrient acquisition .

Action Environment

The action of Sodium polygalacturonate can be influenced by environmental factors. For instance, the activity of a cold-tolerant pectate lyase, which degrades pectic substances into oligosaccharides, was found to be high even at a low temperature (4 °C) . This suggests that temperature can significantly impact the efficacy of Sodium polygalacturonate. Additionally, the presence of certain metal ions, such as Ca2+, can influence the action of this compound .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Pectic acid, sodium salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a carbon source and inducer of polygalacturonases in fungal cultures . The nature of these interactions is primarily enzymatic, where the pectic acid, sodium salt is broken down by the enzymes into simpler components.

Cellular Effects

The effects of Pectic acid, sodium salt on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to stimulate hematopoiesis in outbred rats during the growing period .

Molecular Mechanism

At the molecular level, Pectic acid, sodium salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it forms stable water-soluble metal complexes with biogenic microelements (Ca and Fe) as characterized by infrared spectroscopy, dynamic light scattering, and atomic force microscopy .

Propriétés

| { "Design of the Synthesis Pathway": "Sodium polygalacturonate can be synthesized by the partial hydrolysis of pectin, which is a complex polysaccharide found in the cell walls of plants. This process involves breaking down the pectin into its constituent monomers, which are then polymerized to form the final product.", "Starting Materials": [ "Pectin", "Water", "Sodium hydroxide" ], "Reaction": [ "Mix pectin and water in a reaction vessel", "Add sodium hydroxide to the mixture to adjust the pH to 2.5-3.5", "Heat the mixture to 80-90°C and maintain for 2-4 hours", "Cool the mixture to room temperature and adjust the pH to 7.0-7.5 with sodium hydroxide", "Filter the mixture to remove any insoluble material", "Concentrate the filtrate under reduced pressure to obtain sodium polygalacturonate as a white powder" ] } | |

Numéro CAS |

9049-37-0 |

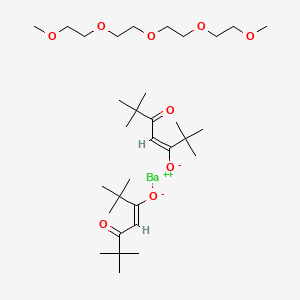

Formule moléculaire |

C18H23NaO19-2 |

Poids moléculaire |

566.4 g/mol |

Nom IUPAC |

sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C18H26O19.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);/q;+1/p-3 |

Clé InChI |

NUCACHWVTZGFJN-UHFFFAOYSA-K |

SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+] |

SMILES canonique |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+] |

Synonymes |

Low methylated α(1-4) linked D-galacturonate extracted and purified from apple pectins. Sodium salt.Degree of esterification (DE)<5%. [9049-37-0] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.